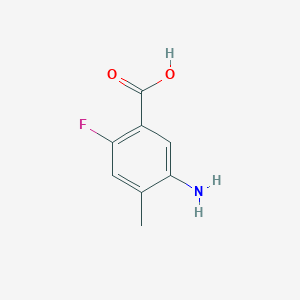

5-Amino-2-fluoro-4-methylbenzoic Acid

Overview

Description

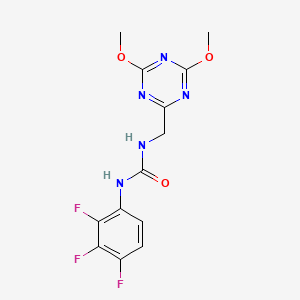

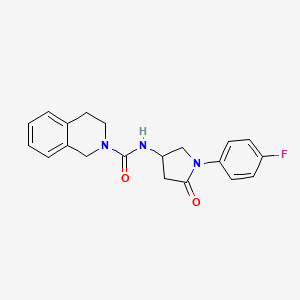

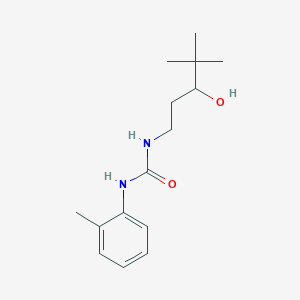

“5-Amino-2-fluoro-4-methylbenzoic Acid” is a chemical compound with the molecular formula C8H8FNO2 . It is a derivative of benzoic acid, which is characterized by the presence of an amino group (-NH2), a fluorine atom, and a methyl group (-CH3) on the benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H8FNO2/c1-4-2-7 (10)5 (8 (11)12)3-6 (4)9/h2-3H,10H2,1H3, (H,11,12) and the corresponding InChI key is ANSJZFWRKRROGH-UHFFFAOYSA-N .Scientific Research Applications

Fluorescent Sensors for Metal Ions

5-Amino-2-fluoro-4-methylbenzoic Acid derivatives have been explored for their potential as fluorescent sensors. For example, a study synthesized a fluorogenic chemosensor exhibiting high selectivity and sensitivity toward Al3+ ions, highlighting its application in bio-imaging and detecting metal ions in living cells. This chemosensor could minimize self-quenching effects due to its large Stokes shift, demonstrating the compound's utility in sensitive environmental and biological monitoring applications (Xingpei Ye et al., 2014).

Antitumor Properties

Several studies have focused on the antitumor properties of fluorinated benzothiazole derivatives, where this compound serves as a precursor. These derivatives have shown potent cytotoxic effects in various cancer cell lines, including breast, ovarian, and colorectal cancers. The effectiveness of these compounds is attributed to their ability to induce DNA damage, cell cycle arrest, and specific gene expression changes in sensitive tumor cells, making them promising candidates for cancer therapy (Hutchinson et al., 2001), (Trapani et al., 2003).

Synthesis and Optimization

Research on this compound also extends to synthesis and optimization techniques. A method for synthesizing Methyl 2-amino-5-fluorobenzoate, a related compound, through nitrification, esterification, and hydronation using 3-fluorobenzoic acid as raw material, showcases the advancements in synthesizing fluorinated compounds efficiently. Such methodologies are crucial for producing high-purity compounds for further pharmaceutical and biochemical research (Yin Jian-zhong, 2010).

Bioactivation and Deactivation Studies

The bioactivation and deactivation pathways of fluorinated 2-aryl-benzothiazole antitumor molecules, including those derived from this compound, have been extensively studied. These studies provide insights into how these compounds are metabolized by human cytochrome P450 enzymes, leading to their antitumor activities or deactivation. Understanding these pathways is essential for developing more effective and safer anticancer drugs (Kai Wang & F. Guengerich, 2012).

Safety and Hazards

The safety data sheet for a similar compound, 5-Fluoro-2-methylbenzoic acid, indicates that it may form combustible dust concentrations in air, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.

Biochemical Pathways

The compound’s potential to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation suggests that it may be involved in various biochemical pathways .

Pharmacokinetics

The compound’s chemical structure suggests that it may have certain lipophilic properties, which could influence its bioavailability .

Result of Action

The compound’s potential to undergo various chemical reactions suggests that it may induce a range of molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-2-fluoro-4-methylbenzoic Acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the rate of certain chemical reactions involving the compound may vary depending on environmental conditions such as temperature and pH .

properties

IUPAC Name |

5-amino-2-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFQESCOAFBXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B2712459.png)

![N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2712464.png)

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B2712465.png)

![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)

![(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride](/img/structure/B2712477.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2712478.png)

![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2712480.png)